molecular formula C14H19BrFN B12997119 (S)-2-(3-Bromo-5-(tert-butyl)-2-fluorophenyl)pyrrolidine

(S)-2-(3-Bromo-5-(tert-butyl)-2-fluorophenyl)pyrrolidine

Cat. No.: B12997119
M. Wt: 300.21 g/mol
InChI Key: DEVSTMZXSNPJAY-LBPRGKRZSA-N
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Description

(S)-2-(3-Bromo-5-(tert-butyl)-2-fluorophenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted with a bromo, tert-butyl, and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Bromo-5-(tert-butyl)-2-fluorophenyl)pyrrolidine typically involves the following steps:

    Bromination: The starting material, 2-fluorophenyl, is brominated using bromine or a brominating agent to introduce the bromo group at the desired position.

    tert-Butylation: The bromo-substituted intermediate undergoes tert-butylation using tert-butyl chloride and a suitable base to introduce the tert-butyl group.

    Pyrrolidine Formation: The final step involves the formation of the pyrrolidine ring through a cyclization reaction, often using a suitable amine and a cyclizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Bromo-5-(tert-butyl)-2-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromo group.

    Cyclization Reactions: The pyrrolidine ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyrrolidines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

(S)-2-(3-Bromo-5-(tert-butyl)-2-fluorophenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-(3-Bromo-5-(tert-butyl)-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The bromo and fluorophenyl groups can participate in various binding interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-Bromo-5-(tert-butyl)phenyl)pyrrolidine: Lacks the fluorine atom, which can affect its reactivity and binding properties.

    (S)-2-(3-Bromo-2-fluorophenyl)pyrrolidine: Lacks the tert-butyl group, which can influence its steric and electronic properties.

    (S)-2-(5-(tert-butyl)-2-fluorophenyl)pyrrolidine: Lacks the bromo group, affecting its ability to undergo substitution reactions.

Uniqueness

(S)-2-(3-Bromo-5-(tert-butyl)-2-fluorophenyl)pyrrolidine is unique due to the presence of all three substituents (bromo, tert-butyl, and fluorophenyl) on the pyrrolidine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H19BrFN

Molecular Weight

300.21 g/mol

IUPAC Name

(2S)-2-(3-bromo-5-tert-butyl-2-fluorophenyl)pyrrolidine

InChI

InChI=1S/C14H19BrFN/c1-14(2,3)9-7-10(12-5-4-6-17-12)13(16)11(15)8-9/h7-8,12,17H,4-6H2,1-3H3/t12-/m0/s1

InChI Key

DEVSTMZXSNPJAY-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)F)[C@@H]2CCCN2

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)F)C2CCCN2

Origin of Product

United States

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